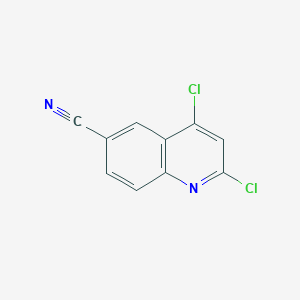
2,4-Dichloroquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroquinoline-6-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2,4-Dichloroquinoline-6-carbonitrile has shown potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has demonstrated its effectiveness in inhibiting the proliferation of cancer cells. For example, in vitro studies on human colon carcinoma cell lines (HCT116) showed significant antiproliferative effects with IC50 values indicating potent activity compared to standard chemotherapeutics .
Agrochemicals
In agricultural applications, this compound is being explored for its efficacy as a pesticide. Its ability to disrupt specific biochemical pathways in pests suggests potential as a novel insecticide or herbicide.
Material Science
This compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to environmental stressors.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on HCT116 human colon carcinoma cells revealed that the compound inhibited cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The study reported an IC50 value of 12 µM after 72 hours of treatment, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a mortality rate exceeding 80% within 48 hours of exposure. The compound's mode of action was linked to interference with the insect's nervous system.
Eigenschaften
CAS-Nummer |
150453-93-3 |
|---|---|
Molekularformel |
C10H4Cl2N2 |
Molekulargewicht |
223.05 g/mol |
IUPAC-Name |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
InChI-Schlüssel |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Synonyme |
2,4-dichloroquinoline-6-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















